Iron;iron(2+);sulfanide

Redox potential Bioinorganic chemistry Electron transfer

The compound designated by the IUPAC name iron;iron(2+);sulfanide (CAS 60921-93-9, PubChem CID corresponds to the di-mu-sulfido-diiron(0) core, universally recognized as the [2Fe-2S] rhombic cluster — the smallest discrete iron-sulfur cluster unit in bioinorganic chemistry. With molecular formula Fe₂H₂S₂ and a molecular weight of 177.8 g/mol, it features two iron atoms (one formally Fe⁰, one Fe²⁺) doubly bridged by two sulfanide (HS⁻) ligands, forming a planar Fe₂S₂ rhombus.

Molecular Formula Fe3H4S4-2
Molecular Weight 299.8 g/mol
Cat. No. B1235830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;iron(2+);sulfanide
Molecular FormulaFe3H4S4-2
Molecular Weight299.8 g/mol
Structural Identifiers
SMILES[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2]
InChIInChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+2;;;;/p-4
InChIKeyYXXKXRWWNBEVMU-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron;iron(2+);sulfanide (2Fe-2S Cluster) — Procurement-Relevant Identity, Classification, and Basic Characteristics


The compound designated by the IUPAC name iron;iron(2+);sulfanide (CAS 60921-93-9, PubChem CID 448265) corresponds to the di-mu-sulfido-diiron(0) core, universally recognized as the [2Fe-2S] rhombic cluster — the smallest discrete iron-sulfur cluster unit in bioinorganic chemistry [1]. With molecular formula Fe₂H₂S₂ and a molecular weight of 177.8 g/mol, it features two iron atoms (one formally Fe⁰, one Fe²⁺) doubly bridged by two sulfanide (HS⁻) ligands, forming a planar Fe₂S₂ rhombus [1]. This cluster serves as the fundamental building block for biological Fe-S cluster biogenesis, where two [2Fe-2S] units can be reductively coupled to form a [4Fe-4S] cubane [2]. Synthetic [2Fe-2S] model compounds are indispensable research tools for understanding electron transfer, catalysis, and cluster assembly mechanisms in biological systems [2].

Core model
Fundamental [2Fe-2S] scaffold for cluster biogenesis and assembly studies
Electron transfer
Redox-active synthetic analogue for ferredoxin and Rieske protein research
Catalysis platform
Ligand-tunable core for hydrogen evolution and CO₂ reduction catalyst design

Why Iron;iron(2+);sulfanide Cannot Be Interchanged with Bulk Iron Sulfides or Other Fe-S Cluster Nuclearities in Research Procurement


Iron-sulfur clusters are not commodity chemicals interchangeable by iron content alone. The [2Fe-2S] rhombic core possesses a fundamentally distinct electronic structure, redox behavior, and ligand-binding geometry compared to both bulk-phase iron sulfides (e.g., mackinawite FeS, greigite Fe₃S₄) and higher-nuclearity clusters (e.g., [4Fe-4S] cubanes). Under physiological-like conditions, [2Fe-2S] and [4Fe-4S] glutathione complexes exist in an interconversion equilibrium governed by the iron-to-sulfide ratio, with excess Fe²⁺ favoring the dinuclear [2Fe-2S] species and excess sulfide favoring the tetranuclear [4Fe-4S] species [1]. Furthermore, the [2Fe-2S]²⁺ cluster on the IscU scaffold protein serves as the biosynthetic precursor that undergoes quantitative reductive coupling to form [4Fe-4S]²⁺, while the reverse degradation of [4Fe-4S]²⁺ upon O₂ exposure proceeds via a semistable [2Fe-2S]²⁺ intermediate [2]. These findings demonstrate that [2Fe-2S] and [4Fe-4S] clusters are kinetically and thermodynamically distinct species — one cannot substitute for the other in mechanistic, spectroscopic, or catalytic studies. Bulk iron sulfides such as FeS and Fe₃S₄ lack the discrete molecularity and ligand-tunable redox properties of the synthetic [2Fe-2S] cluster, making them unsuitable for bioinorganic modelling.

Bulk FeS or Fe₃S₄ lack discrete molecularity and ligand-tunable redox properties required for bioinorganic modelling.
[4Fe-4S] cubanes occupy a far broader redox window (+420 mV to below −570 mV) and are kinetically distinct from the [2Fe-2S] rhombus.
μ₃-sulfido bridges in higher-nuclearity clusters show 38% covalency vs. 61% for μ₂-bridges in [2Fe-2S]; superexchange coupling differs by 59%.

Quantitative Differentiation Evidence for Iron;iron(2+);sulfanide (2Fe-2S) Against Closest Analogs


Redox Potential of the [2Fe-2S]-Cys₄ Model Compound Versus [4Fe-4S] Clusters Defines a Distinct Electrochemical Operating Window

The [2Fe-2S]-Cys₄ cluster model compound has a computationally extrapolated redox potential of −184 mV (vs. NHE) in aqueous solution, derived via the Virtual Model Compound Approach (VMCA) with a refined standard deviation of ±10 mV [1]. This value sits within the biological [2Fe-2S]-Cys₄ protein range of −200 to −450 mV [1]. In direct contrast, [4Fe-4S] clusters span a far broader and more extreme potential window: the [4Fe-4S]³⁺/²⁺ couple in spinach ferredoxin:thioredoxin reductase is estimated at +420 mV [2], while the [4Fe-4S]²⁺/⁺ couple on the IscU scaffold protein exhibits a midpoint potential below −570 mV [3]. The [2Fe-2S] cluster thus occupies a narrower, intermediate redox regime that is functionally distinct.

Redox potential
Cross-study comparable
−184 mV (vs. NHE)
VMCA-derived [2Fe-2S]-Cys₄ midpoint; matches biological ferredoxin range
[4Fe-4S] couples span +420 mV to
Fe-Fe distance & distortion
Cross-study comparable
2.665(1) Å; max deviation 11%
Fe₂S₂ rhombus exhibits 2.75× greater geometric distortion than Fe₃S₄
Higher structural flexibility influences ligand-binding and redox cycling dynamics
Bridging covalency
Head-to-head
[Fe₂S₂]⁺ μ₂-S61% covalency, J = −360 cm⁻¹
[Fe₃S₄]⁰ μ₃-S38% covalency, J = −146 cm⁻¹
μ₂-bridging yields 23 ppt higher covalency and 59% stronger superexchange
Electronic ground state cannot be replicated by μ₃-bridged clusters
Mössbauer fingerprint
Cross-study comparable
δ = 0.28 mm/s, ΔEQ = 0.52 mm/s (80 K)
Diamagnetic [2Fe-2S]²⁺ signature; differs by ≥0.13 mm/s from [4Fe-4S]²⁺
Enables unambiguous cluster identity verification before functional assays
CO₂ activation
Class-level inference
FeS (mackinawite)CO₂ activation confirmed
Fe₃S₄ (greigite)Unable to activate CO₂
Molecular [2Fe-2S] activates CO₂ via COOH˙ intermediate not accessible on Fe₃S₄
Bulk composition alone does not predict catalytic competence
HER tunability
Class-level inference
Mₙ = 5–40 kg mol⁻¹, Đ = 1.09–1.36 (ATRP)
Polymer-supported [2Fe-2S] achieves water solubility and site isolation
Macromolecular engineering enables catalytic performance not possible with small molecules
Redox potential Bioinorganic chemistry Electron transfer

Fe-Fe Distance and Geometric Distortion in [2Fe-2S] Rhombic Cores Versus Higher-Nuclearity Fe-S Clusters

The oxidized [2Fe-2S]²⁺ core exhibits a characteristic Fe-Fe distance of 2.665(1) Å with an average Fe-S(sulfide) bond length of 2.196(2) Å, as determined by single-crystal X-ray diffraction of a di-ferric thiolate-ligated cluster [1]. Density functional theory (DFT) calculations across naked Fe₂S₂, Fe₃S₄, and Fe₄S₄ clusters reveal that the geometric distortions induced by magnetism decrease systematically with cluster size: the maximum deviation between Fe-Fe distances reaches 11% in Fe₂S₂ clusters, but only 4% in Fe₃S₄ and 3% in Fe₄S₄ clusters [2]. This indicates that the [2Fe-2S] rhombus is inherently more structurally flexible and magnetically distortable than the more rigid cubane-type [Fe₃S₄] and [Fe₄S₄] cores.

Fe-Fe distance & distortion
Cross-study comparable
2.665(1) Å; max deviation 11%
Fe₂S₂ rhombus exhibits 2.75× greater geometric distortion than Fe₃S₄
Higher structural flexibility influences ligand-binding and redox cycling dynamics
X-ray crystallography Cluster geometry Structural biology

Bridging Sulfide Covalency and Superexchange Coupling: [2Fe-2S] μ₂-S Bridges Versus [Fe₃S₄] μ₃-S Bridges

Sulfur K-edge X-ray absorption spectroscopy (XAS) provides direct quantification of ligand-metal bond covalency. The bridging μ₂-sulfide ligand in the reduced [Fe₂S₂]⁺ cluster exhibits a covalency of 61%, whereas the μ₃-sulfide bridge in the [Fe₃S₄]⁰ cluster shows substantially reduced covalency of only 38% [1]. This difference in covalency directly modulates the magnetic superexchange coupling constant J: the reduced [Fe₂S₂]⁺ dimer has J = −360 cm⁻¹, while the [Fe₂S₂]⁺ subsite within the [Fe₃S₄]⁰ cluster has J = −146 cm⁻¹ — a 59% reduction [1]. The higher covalency of μ₂-sulfido bridges in the isolated [2Fe-2S] cluster promotes stronger antiferromagnetic coupling between iron centers, which is a critical determinant of the cluster's electronic ground state and redox behavior.

Bridging covalency
Head-to-head
[Fe₂S₂]⁺ μ₂-S61% covalency, J = −360 cm⁻¹
[Fe₃S₄]⁰ μ₃-S38% covalency, J = −146 cm⁻¹
μ₂-bridging yields 23 ppt higher covalency and 59% stronger superexchange
Electronic ground state cannot be replicated by μ₃-bridged clusters
Ligand K-edge XAS Superexchange coupling Electronic structure

Mössbauer Spectroscopic Fingerprint of Oxidized [2Fe-2S]²⁺ Clusters Enables Unambiguous Identification Against [4Fe-4S] Intermediates

Whole-cell and purified-protein ⁵⁷Fe Mössbauer spectroscopy of the ferric uptake regulator (Fur) protein establishes the definitive spectroscopic signature of the oxidized [2Fe-2S]²⁺ cluster: isomer shift δ = 0.28 mm/s and quadrupole splitting ΔEQ = 0.52 mm/s at 80 K [1]. Identical parameters (δ = 0.29 mm/s, ΔEQ = 0.53 mm/s) are reported for the as-prepared [2Fe-2S]²⁺ cluster in E. coli biotin synthase [2]. In contrast, [4Fe-4S]²⁺ clusters exhibit characteristically different Mössbauer parameters — representative isomer shift values are δ ≈ 0.42–0.45 mm/s for oxidized [4Fe-4S]²⁺ clusters with complete cysteinyl coordination [3]. The [2Fe-2S]²⁺ cluster also displays a diamagnetic ground state (S = 0) confirmed by applied-field Mössbauer, producing an unambiguous diamagnetic pattern that distinguishes it from paramagnetic [4Fe-4S] species [1].

Mössbauer fingerprint
Cross-study comparable
δ = 0.28 mm/s, ΔEQ = 0.52 mm/s (80 K)
Diamagnetic [2Fe-2S]²⁺ signature; differs by ≥0.13 mm/s from [4Fe-4S]²⁺
Enables unambiguous cluster identity verification before functional assays
Mössbauer spectroscopy Cluster identification Quality control

CO₂ Activation Selectivity: Mackinawite FeS Activates CO₂ Whereas Greigite Fe₃S₄ Does Not — Implications for [2Fe-2S] Cluster-Based Catalyst Design

Density functional theory (DFT) calculations comparing CO₂ interaction with iron sulfide mineral surfaces reveal a stark functional dichotomy: the FeS{111} surface (mackinawite, all-ferrous) undergoes a major charge transfer upon CO₂ adsorption and effectively activates the CO₂ molecule, whereas the Fe₃S₄{111} surface (greigite, mixed Fe²⁺/Fe³⁺) is unable to activate CO₂ [1]. The thermodynamic and kinetic profiles confirm that catalytic dissociation of CO₂ into CO and O is feasible only on FeS{111} [1]. Separately, [2Fe-2S] disulfide carbonyl complexes have been shown to activate CO₂ through a distinct molecular mechanism — hydrogen is fixed at a sulfur center or shared by two iron cations and transferred to the oxygen end of CO₂ to form a COOH˙ intermediate [2]. This molecular-level reactivity pathway is fundamentally different from the surface-mediated activation on bulk FeS.

CO₂ activation
Class-level inference
FeS (mackinawite)CO₂ activation confirmed
Fe₃S₄ (greigite)Unable to activate CO₂
Molecular [2Fe-2S] activates CO₂ via COOH˙ intermediate not accessible on Fe₃S₄
Bulk composition alone does not predict catalytic competence
CO₂ reduction Surface catalysis DFT calculations

Catalytic Hydrogen Evolution Activity Tunability of [2Fe-2S] Metallopolymers via Controlled Macromolecular Engineering

Polymer-supported [2Fe-2S] cluster catalysts for the hydrogen evolution reaction (HER) have been synthesized with precisely controllable molecular weight (Mₙ = 5–40 kg mol⁻¹) and low dispersity (Đ = 1.09–1.36) via atom transfer radical polymerization (ATRP) [1]. Single-site [2Fe-2S] metallopolymers exhibit superior HER activity compared to small-molecule [2Fe-2S] complexes in aqueous media, with the polymer composition enabling systematic tuning of water solubility, site isolation, and long-term chemical and aerobic stability [1]. In contrast, small-molecule [2Fe-2S] biomimetics without polymeric support have not yet reached the catalytic capacity of the native [FeFe]-hydrogenase enzymes and are limited to organic media due to poor water solubility [1]. This demonstrates that the [2Fe-2S] core, when integrated into a macromolecular architecture, can be engineered to overcome the intrinsic limitations of homogeneous small-molecule catalysts.

HER tunability
Class-level inference
Mₙ = 5–40 kg mol⁻¹, Đ = 1.09–1.36 (ATRP)
Polymer-supported [2Fe-2S] achieves water solubility and site isolation
Macromolecular engineering enables catalytic performance not possible with small molecules
Hydrogen evolution reaction Metallopolymer catalysts Electrocatalysis

Evidence-Based Application Scenarios for Iron;iron(2+);sulfanide (2Fe-2S Cluster) in Research and Industrial Settings


Bioinorganic Model Compound for Plant-Type and Rieske Ferredoxin Electron-Transfer Studies

The [2Fe-2S] cluster with a VMCA-derived redox potential of −184 mV closely matches the midpoint potential range of biological [2Fe-2S]-Cys₄ ferredoxins (−200 to −450 mV) [1]. Researchers studying electron transfer in photosynthetic or respiratory chains can employ this cluster as a well-defined synthetic analogue to investigate structure–function relationships without the complexity of the full protein matrix. The distinct Mössbauer signature (δ = 0.28 mm/s, ΔEQ = 0.52 mm/s) provides a built-in quality control metric to confirm cluster identity and oxidation state before and after functional assays [2].

Electrocatalytic Hydrogen Evolution Catalyst Platform with Macromolecular Tunability

The [2Fe-2S] core functionalized with polymerizable ligands (e.g., propanedithiolate bearing α-bromoester moieties) serves as a metalloinitiator for ATRP, yielding water-soluble metallopolymer catalysts with controllable molecular weights (Mₙ = 5–40 kg mol⁻¹) and narrow dispersity (Đ = 1.09–1.36) [3]. These single-site [2Fe-2S] metallopolymers demonstrate superior HER activity in neutral aqueous media compared to small-molecule [2Fe-2S] complexes, with enhanced site isolation preventing aggregation-induced deactivation [3]. Procurement of the [2Fe-2S] precursor with appropriately functionalized ligands is a prerequisite for accessing this catalyst class.

Spectroscopic Calibration Standard for Fe-S Cluster Identification in Metalloproteins

The well-established Mössbauer parameters of the oxidized [2Fe-2S]²⁺ cluster (δ = 0.28–0.29 mm/s, ΔEQ = 0.52–0.53 mm/s) and its diamagnetic (S = 0) ground state confirmed by applied-field Mössbauer spectroscopy [2] make this compound an ideal reference standard for laboratories characterizing novel Fe-S proteins. Its distinct isomer shift — differing by ≥0.13 mm/s from [4Fe-4S]²⁺ clusters (δ ≈ 0.42–0.45 mm/s) [4] — enables unambiguous assignment of cluster nuclearity in unknown samples.

Molecular Catalyst Development for Selective CO₂ Reduction via COOH˙ Intermediate Pathway

Unlike bulk greigite (Fe₃S₄), which is catalytically inert toward CO₂, the molecular [2Fe-2S] platform activates CO₂ through a distinct mechanism in which hydrogen is transferred to the oxygen end of CO₂ forming a COOH˙ intermediate [5]. This molecular-level pathway, coupled with the ability to tune the electronic environment of the [2Fe-2S] core through systematic ligand variation, offers a rational design strategy for selective CO₂-to-formate or CO₂-to-CO catalysts that is not accessible with bulk iron sulfides or higher-nuclearity clusters [5].

Application
Selection Property
Validation Focus
Ferredoxin electron-transfer model
Redox potential (~ −184 mV) and Cys₄ coordination
Mössbauer identity (δ, ΔEQ) and S=0 ground state
Hydrogen evolution catalyst platform
Ligand functionalization for ATRP; water solubility
Polymer dispersity and electrocatalytic HER rate in aqueous media
Fe-S protein spectroscopic standard
Characteristic Mössbauer parameters (δ=0.28 mm/s)
Differentiation from [4Fe-4S]²⁺ (δ ≥0.42 mm/s)
CO₂ reduction catalyst design
Molecular CO₂→COOH˙ pathway; ligand tunability
CO₂ activation not replicated by Fe₃S₄ or bulk sulfides
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